[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride” is a chemical compound . It is related to other compounds such as “(6-methoxypyridin-3-yl)boronic acid” and “6- (1-Piperazinyl)pyridine-3-boronic acid pinacol ester” which are used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds such as “6- (1-Piperazinyl)pyridine-3-boronic acid pinacol ester” has been reported . The empirical formula is C15H24BN3O2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, a reaction relevant to this compound, has been studied . This reaction is used in the formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available . For instance, the molecular weight of “6- (1-Piperazinyl)pyridine-3-boronic acid pinacol ester” is 289.18 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview:[2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative with potential therapeutic applications. Researchers have explored its use in drug development due to its structural features and interactions with biological targets.
Applications:- Tuberculosis Treatment : Boronic acid derivatives have been studied as anti-tubercular agents. This compound could contribute to the development of new drugs for tuberculosis treatment .
Photopharmacology and Light-Responsive Compounds
Overview: Boronic acids can undergo photochemical reactions, making them valuable in photopharmacology.
Applications:Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts or other transition metals in biochemical systems.
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can alter their function . In the context of Suzuki-Miyaura coupling, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride. For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity under basic conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-6-piperazin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2.ClH/c1-8-9(11(15)16)2-3-10(13-8)14-6-4-12-5-7-14;/h2-3,12,15-16H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECZTEIIQCCFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCNCC2)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.